2-Propenethioic acid, S-phenyl ester
Description
Properties
IUPAC Name |
S-phenyl prop-2-enethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-2-9(10)11-8-6-4-3-5-7-8/h2-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGBJBSEZVCORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)SC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449052 | |
| Record name | 2-Propenethioic acid, S-phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94400-15-4 | |
| Record name | 2-Propenethioic acid, S-phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈OS |
| Molecular Weight | 152.21 g/mol |
| Monoisotopic Mass | 152.0296 g/mol |
| ChemSpider ID | 13041 |
| Physical State | Liquid (at standard conditions) |
| Key Applications | Organic synthesis, intermediates for pharmaceuticals |
Comparison with Structurally Similar Compounds
S-Phenyl Thiopropionate (Propanethioic Acid, S-Phenyl Ester)
- Molecular Formula : C₉H₁₀OS (CAS: 18245-72-2) .
- Structure : Features a longer alkyl chain (propionyl group: CH₂CH₂C(O)S–) compared to the acetyl group in S-phenyl thioacetate.
- Reactivity: The extended alkyl chain may enhance lipophilicity, affecting solubility and reaction kinetics in organic media.
2-Propenoic Acid, 2-(Phenylthio)ethyl Ester
Pyrazine-2-carbothioic Acid, S-Phenyl Ester
- Molecular Formula : C₁₁H₈N₂OS (CAS: 121761-15-7) .
- Structure : Incorporates a pyrazine ring, introducing aromatic nitrogen atoms that alter electronic properties.
- Reactivity : The electron-withdrawing pyrazine ring may increase electrophilicity at the thioester group, enhancing reactivity in nucleophilic substitutions.
Fluorinated Thioesters
- Example : 2-Propenethioic acid, 2-methyl-, S-[...fluorinated alkyl...] ester (CAS: 68155-54-4) .
- Key Features : Fluorinated substituents drastically increase stability and resistance to hydrolysis but reduce biocompatibility.
- Applications : Primarily used in specialized industrial coatings or surfactants.
Comparative Data Table
Research Findings and Reactivity Insights
- Cycloaddition Reactions : S-Phenyl thioacetate participates in [2+2] cycloadditions with ketenes to form β-lactam derivatives, a critical step in synthesizing antibiotics .
- Hydrolysis Stability : Thioesters like S-phenyl thioacetate are more resistant to hydrolysis than oxygen esters (e.g., methyl acrylate) due to the weaker nucleophilicity of sulfur .
Preparation Methods
Acid Chloride–Thiol Condensation
The most widely employed method for synthesizing 2-propenethioic acid, S-phenyl ester involves the nucleophilic acyl substitution of propenoic acid chloride with thiophenol. This reaction proceeds under anhydrous conditions to minimize hydrolysis of the acid chloride intermediate.
Standard Reaction Protocol
In a typical procedure, propenoic acid chloride (1.0 equiv) is added dropwise to a stirred solution of thiophenol (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0–5°C. The exothermic reaction is maintained under nitrogen atmosphere for 4–6 hours, followed by aqueous workup to isolate the crude product. Purification via vacuum distillation or column chromatography yields the title compound with 68–75% efficiency.
Table 1: Optimization Parameters for Acid Chloride–Thiol Condensation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances reagent solubility |
| Base | Triethylamine | Scavenges HCl effectively |
| Molar Ratio (Thiophenol:Acid Chloride) | 1.2:1.0 | Ensures complete conversion |
Transesterification of Preformed Thioesters
An alternative route employs transesterification between a preexisting thioester (e.g., S-methyl propenethioate) and thiophenol. This method circumvents the handling of reactive acid chlorides, offering improved safety profiles.
Catalytic Approaches
Lewis acids such as titanium(IV) isopropoxide (5 mol%) catalyze the exchange of thiol groups at 80°C in toluene. Under these conditions, equilibrium shifts toward the desired product via azeotropic removal of methanol. This method achieves 60–65% yield over 12–18 hours, with the principal limitation being incomplete conversion due to thermodynamic control.
Table 2: Comparative Performance of Transesterification Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Titanium(IV) isopropoxide | 80 | 18 | 65 |
| Boron trifluoride etherate | 60 | 24 | 58 |
| Uncatalyzed | 100 | 48 | 32 |
Oxidative Coupling of Thiols and Acrylic Acid
Emerging methodologies exploit oxidative coupling strategies to construct the thioester bond directly. A representative protocol combines acrylic acid, thiophenol, and iodine (1.1 equiv) in acetonitrile at 50°C. The iodine mediates dehydrogenative coupling, producing 2-propenethioic acid, S-phenyl ester with 55–60% yield within 8 hours.
Mechanistic Insights
The reaction proceeds through a radical chain mechanism:
- Iodine abstracts a hydrogen atom from thiophenol, generating a thiyl radical.
- Thiyl radical adds to the α-position of acrylic acid, forming a carbon-centered intermediate.
- Subsequent iodine-mediated dehydrogenation yields the conjugated thioester.
Enzymatic Synthesis Using Thioesterases
Biocatalytic routes employ engineered thioesterases to catalyze the condensation of propenoic acid and thiophenol in aqueous buffer (pH 7.4). While environmentally benign, this method currently suffers from low volumetric productivity (12–18% yield) and extended reaction times (72–96 hours).
Table 3: Comparison of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acid Chloride–Thiol | 75 | 98 | High | Moderate |
| Transesterification | 65 | 95 | Medium | Low |
| Oxidative Coupling | 60 | 90 | Low | High |
| Enzymatic | 18 | 85 | Low | Minimal |
Advanced Purification Techniques
Post-synthetic purification critically determines final product quality. For laboratory-scale preparations, silica gel chromatography using hexane:ethyl acetate (9:1) eluent effectively removes unreacted thiophenol and oligomeric byproducts. Industrial processes favor fractional distillation under reduced pressure (0.1 mmHg, 110–115°C), achieving >99% purity with recovery rates exceeding 85%.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Propenethioic acid, S-phenyl ester, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, S-phenyl thioesters are often prepared by reacting thioacyl chlorides with phenol derivatives under anhydrous conditions. Catalysts like triethylamine or DMAP (4-dimethylaminopyridine) are used to enhance reactivity. Reaction temperatures typically range from 0°C to room temperature, with yields optimized by controlling stoichiometry and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing 2-Propenethioic acid, S-phenyl ester?
- Methodology : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the S-phenyl ester moiety (e.g., aromatic protons at δ 7.2–7.5 ppm and carbonyl carbon at ~170 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm) and C-S (~650 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, as demonstrated in NIST datasets .
Q. What safety protocols are recommended when handling 2-Propenethioic acid, S-phenyl ester in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use P95/P1 respirators for low exposure and OV/AG/P99 respirators for high concentrations. Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing .
- Ventilation : Ensure fume hoods are used during synthesis to minimize inhalation risks.
- Waste Management : Avoid drainage systems; collect waste in sealed containers for incineration .
Advanced Research Questions
Q. How can researchers address contradictions in reported physical properties (e.g., logP, solubility) of 2-Propenethioic acid, S-phenyl ester?
- Methodology :
- Experimental Validation : Re-measure disputed properties (e.g., logP via shake-flask method or HPLC) under controlled conditions.
- Computational Modeling : Use software like COSMO-RS or QSPR models to predict partition coefficients and compare with experimental data.
- Literature Cross-Referencing : Prioritize data from authoritative sources like NIST or EPA DSSTox, which provide validated datasets .
Q. What are the mechanistic insights into the reactivity of 2-Propenethioic acid, S-phenyl ester in [2+2] cycloaddition reactions?
- Methodology :
- Kinetic Studies : Monitor reaction progress using in situ FTIR or NMR to identify intermediates.
- Theoretical Calculations : Perform DFT (Density Functional Theory) analysis to map transition states and orbital interactions. For example, studies on analogous thio-substituted ketenes reveal that electron-deficient thioesters favor cycloaddition via concerted pathways .
Q. How can researchers design toxicity studies to evaluate the compound’s potential for respiratory or dermal irritation?
- Methodology :
- In Vitro Assays : Use human epidermal keratinocytes (HEK) or lung epithelial cells (A549) to assess cytotoxicity (e.g., MTT assay) and inflammatory markers (e.g., IL-6, TNF-α).
- OECD Guidelines : Follow Test No. 439 (Skin Irritation) and No. 436 (Acute Inhalation Toxicity) for standardized protocols.
- Data Interpretation : Classify hazards using GHS criteria (e.g., H315 for skin irritation, H335 for respiratory toxicity) as outlined in safety data sheets .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s stability under oxidative conditions be resolved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
